![molecular formula C11H12N2O B1417009 3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine CAS No. 925007-48-3](/img/structure/B1417009.png)
3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine
Overview
Description
3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine, also known as MOA-728, is a small molecule that has been studied for its potential use in scientific research. This compound has been shown to have a variety of effects on biological systems, and as a result, it has been the subject of numerous studies over the years.
Scientific Research Applications
Medicinal Chemistry: Antiviral and Anticancer Agents
The indole nucleus, which is structurally similar to the oxazole ring in “3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine”, is a key scaffold in medicinal chemistry. Indole derivatives have been found to possess a wide range of biological activities, including antiviral and anticancer properties . The ability of these compounds to bind with high affinity to multiple receptors makes them valuable for developing new therapeutic agents.
Agriculture: Plant Growth Regulators
In agriculture, indole derivatives like indole-3-acetic acid, a plant hormone, play a crucial role in the regulation of plant growth . By extension, the oxazole derivative could be explored for its potential as a synthetic plant growth regulator, contributing to enhanced agricultural productivity.
Material Science: Polymer Synthesis
Heterocyclic compounds like thiophene derivatives have shown significant applications in material science, particularly in the synthesis of conducting polymers . The oxazole ring in “3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine” could similarly be utilized in the development of novel polymeric materials with enhanced properties.
Environmental Science: Analytical Methods for Toxin Detection
The structural analogs of “3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine” have been used in the development of analytical methods for the detection of environmental toxins, such as microcystins . This application is critical for ensuring water safety and environmental health.
Biochemistry: Enzyme Inhibition
Indole derivatives have been reported to exhibit enzyme inhibitory activities, which are essential in the study of biochemical pathways . The oxazole compound could be investigated for its potential to act as an enzyme inhibitor, providing insights into enzyme function and regulation.
Pharmacology: Drug Discovery
In pharmacology, the exploration of heterocyclic compounds like thiophene has led to the discovery of drugs with anti-inflammatory, antipsychotic, and anti-arrhythmic effects . “3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine” could be a candidate for drug discovery programs aimed at identifying new pharmacologically active molecules.
properties
IUPAC Name |
3-methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-7-5-3-4-6-9(7)10-8(2)13-14-11(10)12/h3-6H,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCULIIPIYNRSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=C(ON=C2C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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